1-Bromo-4-(isopentyloxy)benzene

Catalog No.
S8099706
CAS No.
M.F
C11H15BrO
M. Wt
243.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromo-4-(isopentyloxy)benzene

Product Name

1-Bromo-4-(isopentyloxy)benzene

IUPAC Name

1-bromo-4-(3-methylbutoxy)benzene

Molecular Formula

C11H15BrO

Molecular Weight

243.14 g/mol

InChI

InChI=1S/C11H15BrO/c1-9(2)7-8-13-11-5-3-10(12)4-6-11/h3-6,9H,7-8H2,1-2H3

InChI Key

XQTBEQSXZMOBIY-UHFFFAOYSA-N

SMILES

CC(C)CCOC1=CC=C(C=C1)Br

Canonical SMILES

CC(C)CCOC1=CC=C(C=C1)Br

1-Bromo-4-(isopentyloxy)benzene is an aromatic compound characterized by a bromine atom attached to the first carbon of a benzene ring and an isopentyloxy group attached to the fourth carbon. Its molecular formula is C11H15BrOC_{11}H_{15}BrO, and it has a molecular weight of approximately 243.14 g/mol. This compound appears as a colorless liquid or white crystalline solid, soluble in organic solvents like ethanol and ether, but less soluble in water. The presence of both the bromine atom and the isopentyloxy group influences its chemical reactivity and physical properties, making it a valuable compound in synthetic organic chemistry .

  • Nucleophilic Substitution Reactions: The bromine atom can be replaced by various nucleophiles. Common reagents include sodium hydroxide or potassium hydroxide in alcoholic solutions.
  • Oxidation Reactions: Under certain conditions, the compound can be oxidized to yield corresponding benzoic acid derivatives. Oxidizing agents such as potassium permanganate or chromium trioxide are typically employed.
  • Reduction Reactions: The bromine atom can be reduced to yield 4-(isopentyloxy)benzene using reducing agents like lithium aluminum hydride or sodium borohydride .

The synthesis of 1-Bromo-4-(isopentyloxy)benzene can be achieved through several methods:

  • Bromination of 4-(isopentyloxy)benzene: This method involves treating 4-(isopentyloxy)benzene with bromine in the presence of a catalyst like iron or aluminum bromide. The reaction conditions must be carefully controlled to ensure selective substitution at the desired position on the benzene ring.
  • Electrophilic Aromatic Substitution: This approach involves using electrophilic agents to introduce the bromine atom at the para position relative to the isopentyloxy group.
  • Industrial Methods: On a larger scale, continuous flow reactors may be utilized for efficient production, along with purification techniques such as recrystallization or chromatography to achieve high purity levels .

1-Bromo-4-(isopentyloxy)benzene finds applications in various fields:

  • Organic Synthesis: It serves as an intermediate in synthesizing more complex organic molecules, particularly those used in pharmaceuticals and agrochemicals.
  • Material Science: The compound may be used in developing advanced materials due to its unique electronic properties imparted by the halogen and ether functionalities.
  • Research: It is often utilized in academic and industrial research settings for studying reaction mechanisms and developing new synthetic pathways .

Several compounds share structural similarities with 1-Bromo-4-(isopentyloxy)benzene:

Compound NameStructure CharacteristicsUnique Features
3-Bromo-4-methoxybenzoic acidContains a methoxy group instead of isopentyloxyMore polar due to methoxy group
3-Bromo-4-ethoxybenzoic acidContains an ethoxy groupLower molecular weight than isopentyloxy variant
3-Bromo-4-propoxybenzoic acidContains a propoxy groupIntermediate polarity compared to methoxy and isopentyloxy

The uniqueness of 1-Bromo-4-(isopentyloxy)benzene lies in its isopentyloxy group, which imparts distinct chemical properties not found in other similar compounds. This unique side chain contributes to its solubility characteristics and potential reactivity profiles, making it particularly interesting for further study in synthetic applications .

XLogP3

4.3

Hydrogen Bond Acceptor Count

1

Exact Mass

242.03063 g/mol

Monoisotopic Mass

242.03063 g/mol

Heavy Atom Count

13

Dates

Last modified: 02-18-2024

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